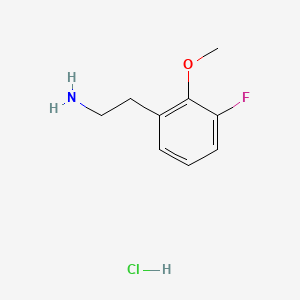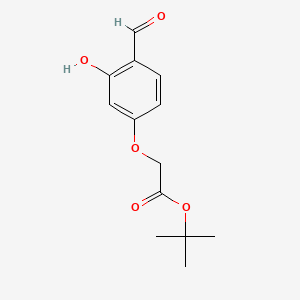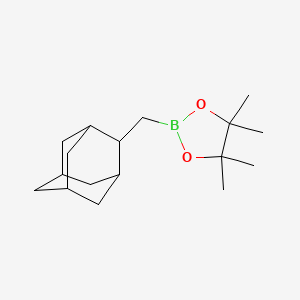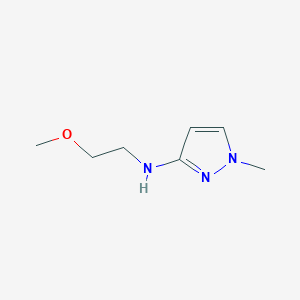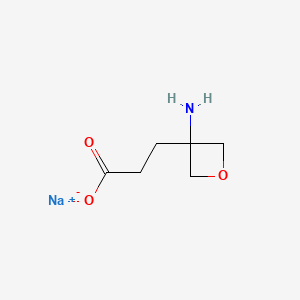
Sodium 3-(3-aminooxetan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(3-aminooxetan-3-yl)propanoate is a chemical compound that features an oxetane ring, an amino group, and a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloropropanoic acid with an oxetane derivative under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like preparative HPLC can be employed to achieve the desired quality .
Types of Reactions:
Oxidation: Sodium 3-(3-aminooxetan-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Chemistry: Sodium 3-(3-aminooxetan-3-yl)propanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins with unique properties .
Mechanism of Action
The mechanism of action of Sodium 3-(3-aminooxetan-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, facilitating interactions with biological molecules. The amino group can form hydrogen bonds, while the propanoate moiety can participate in ionic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Sodium propanoate: Similar in having a propanoate moiety but lacks the oxetane ring and amino group.
3-Aminooxetan-3-yl methanol: Contains the oxetane ring and amino group but lacks the propanoate moiety.
Uniqueness: Sodium 3-(3-aminooxetan-3-yl)propanoate is unique due to the presence of both the oxetane ring and the propanoate moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C6H10NNaO3 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
sodium;3-(3-aminooxetan-3-yl)propanoate |
InChI |
InChI=1S/C6H11NO3.Na/c7-6(3-10-4-6)2-1-5(8)9;/h1-4,7H2,(H,8,9);/q;+1/p-1 |
InChI Key |
QDGBBKMUSIAHAC-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CO1)(CCC(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


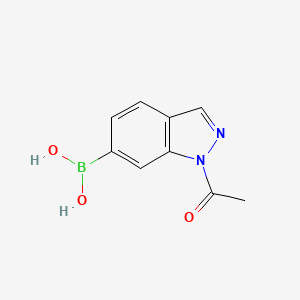
![tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride](/img/structure/B13468809.png)
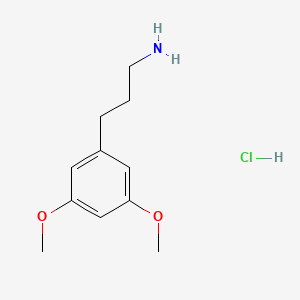
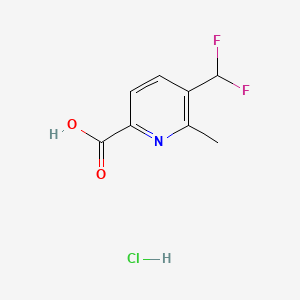
![3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
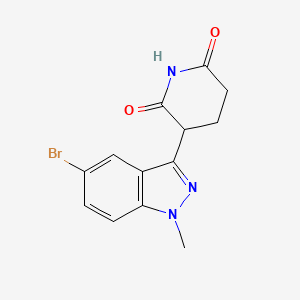
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
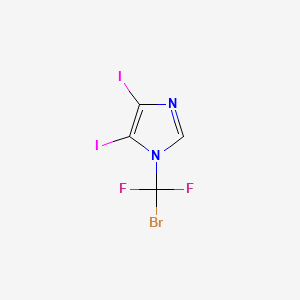
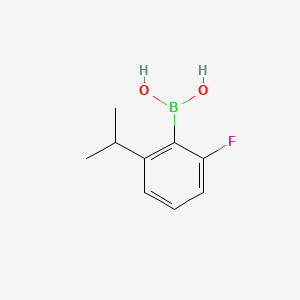
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
